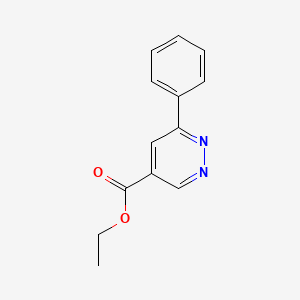
6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
説明
“6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine . Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . For instance, one study reported a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound . This reaction provides a simple method for the preparation of pyrimidine derivatives with potential synthetic and pharmacological interest .Molecular Structure Analysis
Pyrimidine ring is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature . It has attracted tremendous attention due to its wide usage in medicinal chemistry research .Chemical Reactions Analysis
Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For instance, one derivative, 6-Hydroxy-5-(2-(octylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)pyrimidine-2,4(1H,3H)-dione, is a yellow powder with a melting point of 216–218 °C .科学的研究の応用
Synthesis and Structural Analysis
Efficient Synthesis of Pyrimidine Derivatives
A study presented an efficient method for synthesizing new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives through a three-component, one-pot process. This synthesis utilized 6-amino-l,3-dimethyluracil, aldehyde, and 2-benzylisothiourea hydrochloride under solvent-free conditions, demonstrating a versatile approach to creating pyrimidine derivatives with potential applications in medicinal chemistry (Bazgir et al., 2008).
Novel Heterocycle Derivatives Synthesis
Another research reported the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were structurally characterized using various spectral techniques and computational methods, revealing insights into their electronic structures and potential reactivity (Ashraf et al., 2019).
Applications in Chemical Synthesis
- Construction of Substituted Pyrimidines: A study focused on the facile construction of substituted pyrimido[4,5-d]pyrimidones, highlighting the versatility of pyrimidine derivatives in synthesizing a wide range of chemical structures. This work underscores the importance of pyrimidine derivatives in organic synthesis and potential applications in drug discovery (Hamama et al., 2012).
Biopharmaceutical Properties
- ADME Properties of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: Research into the structural diversity of [2,3-d]pyrimidine-2,4(1H,3H)-diones revealed significant variations in biopharmaceutical properties, including solubility, permeability, and intrinsic clearance values. This study highlights the potential of these compounds in the development of new pharmaceuticals with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles (Jatczak et al., 2014).
作用機序
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
将来の方向性
特性
IUPAC Name |
6-[(2-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROBTEHJBGGEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



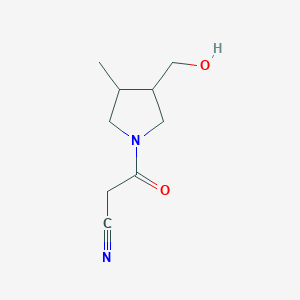
![2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491844.png)
![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)
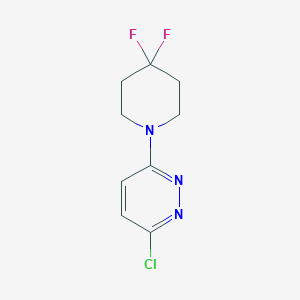
![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)
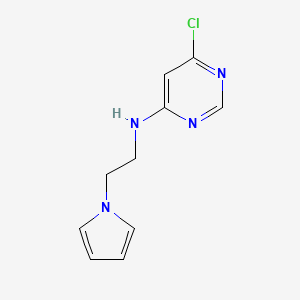
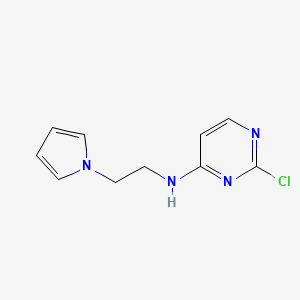

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)
